

5-Bromo-3-fluoropyridin-2-amine molecular structure and weight

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Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridin-2-amine

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An In-Depth Technical Guide to **5-Bromo-3-fluoropyridin-2-amine** (CAS: 748812-37-5): Properties, Structure, and Handling

Introduction

5-Bromo-3-fluoropyridin-2-amine is a halogenated and aminated pyridine derivative that serves as a critical structural motif in modern synthetic and medicinal chemistry. The strategic placement of its functional groups—an amine, a fluorine atom, and a bromine atom—on the pyridine core makes it a highly versatile and valuable building block. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.^[1] Concurrently, the bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of **5-Bromo-3-fluoropyridin-2-amine** for researchers, scientists, and drug development professionals. It covers the compound's core molecular properties, structural details, practical applications in synthetic protocols, and essential safety and handling procedures.

Molecular Structure and Identification

Molecular Structure

The structure of **5-Bromo-3-fluoropyridin-2-amine** is defined by a pyridine ring substituted at three key positions. The amine group at C2 and the fluorine atom at C3 are ortho to each other,

which influences the electronic properties and reactivity of the ring. The bromine atom at C5 is para to the amine group, making it an excellent site for nucleophilic aromatic substitution or, more commonly, metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic substitution but activates the C-Br bond for oxidative addition in catalytic cycles.

Caption: 2D Molecular Structure of **5-Bromo-3-fluoropyridin-2-amine**.

Key Identifiers and Physicochemical Properties

The fundamental properties of **5-Bromo-3-fluoropyridin-2-amine** are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

Property	Value	Source
IUPAC Name	5-bromo-3-fluoropyridin-2-amine	[2]
Synonyms	2-Amino-5-bromo-3-fluoropyridine	[2][3]
CAS Number	748812-37-5	[2][3]
Molecular Formula	C ₅ H ₄ BrFN ₂	[2][3]
Molecular Weight	191.00 g/mol	[2]
SMILES	<chem>C1=C(C=NC(=C1F)N)Br</chem>	[2]
InChIKey	QLXASFJHUCKEHU-UHFFFAOYSA-N	[2]
Appearance	Typically an off-white to pale yellow crystalline powder	[4]

Analytical Characterization Protocols

To ensure the identity and purity of **5-Bromo-3-fluoropyridin-2-amine**, a combination of spectroscopic and chromatographic methods should be employed. These protocols form a self-validating system for quality control.

Protocol: Identity Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise molecular structure. The unique chemical environment of each proton, carbon, and fluorine nucleus provides a distinct spectral fingerprint, while spin-spin coupling confirms the connectivity and substitution pattern.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **^1H NMR Analysis:** Acquire a proton NMR spectrum. Expect to see two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons at the C4 and C6 positions. An additional broad signal corresponding to the amine ($-\text{NH}_2$) protons will also be present. The splitting patterns will be influenced by both H-H and H-F coupling.
- **^{19}F NMR Analysis:** Acquire a fluorine NMR spectrum. A single resonance is expected, and its coupling to the adjacent aromatic proton at C4 provides critical confirmation of the 3-fluoro substitution pattern.
- **^{13}C NMR Analysis:** Acquire a carbon NMR spectrum. Five distinct signals are expected in the aromatic region. The carbon atoms attached to fluorine and bromine will exhibit characteristic chemical shifts and C-F coupling constants, confirming their positions.

Protocol: Purity Assessment via HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of organic compounds. It separates the target compound from impurities, such as starting materials, byproducts, or degradation products, allowing for accurate quantification.

Methodology:

- **Column:** Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- **Mobile Phase:** Employ a gradient elution using a mixture of two solvents:
 - **Solvent A:** Water with 0.1% formic acid or trifluoroacetic acid.

- Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
- Gradient Program: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 10-20 minutes. This ensures the elution of both polar and non-polar impurities.
- Detection: Use a UV detector set to a wavelength where the pyridine core has strong absorbance (e.g., 254 nm).
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of $\geq 98\%$ is common for research-grade material.

Applications in Synthetic Chemistry

The utility of **5-Bromo-3-fluoropyridin-2-amine** stems from its pre-installed functional groups, which allow for sequential and regioselective modifications.

Role in Metal-Catalyzed Cross-Coupling

The C5-Br bond is the most synthetically versatile position on the molecule for elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-pyridine structures.
- Buchwald-Hartwig Amination: Reaction with primary or secondary amines to introduce diverse amino substituents at the C5 position.
- Stille Coupling: Reaction with organostannanes.
- Heck Coupling: Reaction with alkenes.

These reactions benefit from the specific electronic nature of the pyridine ring, and the choice of catalyst, ligand, and base is critical for achieving high yields.

Workflow: Representative Suzuki Cross-Coupling

The following diagram and protocol outline a typical workflow for using **5-Bromo-3-fluoropyridin-2-amine** in a Suzuki coupling reaction.

Caption: General workflow for a Suzuki cross-coupling reaction.

Experimental Protocol:

- **Reagent Preparation:** To an oven-dried reaction vessel, add **5-Bromo-3-fluoropyridin-2-amine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial as palladium catalysts are oxygen-sensitive.
- **Solvent and Catalyst Addition:** Add a degassed solvent mixture (e.g., 1,4-dioxane/water or DME). Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) under a positive pressure of inert gas.
- **Reaction:** Heat the mixture with vigorous stirring to a temperature between 80-110 °C.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, dry over anhydrous Na_2SO_4 or $MgSO_4$, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Safety, Handling, and Storage

Working with halogenated aromatic amines requires strict adherence to safety protocols due to their potential toxicity.

GHS Hazard Classification

This compound is associated with several hazards as identified under the Globally Harmonized System (GHS).[2]

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Category 4)
H315	Causes skin irritation	Skin Corrosion/Irritation (Category 2)
H319	Causes serious eye irritation	Serious Eye Damage/Irritation (Category 2)
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Category 4)

Recommended Handling Procedures

Engineering Controls:

- All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]
- Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[5]
- Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
- Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Storage and Stability

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and strong acids. Some suppliers recommend storage under an inert atmosphere at 2-8°C for long-term stability.[4]
- Stability: The compound is generally stable under recommended storage conditions but may be sensitive to light and moisture.[4]

Conclusion

5-Bromo-3-fluoropyridin-2-amine is a high-value chemical intermediate with a unique combination of functional groups that enable diverse synthetic transformations. Its utility in constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its molecular properties, combined with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory.

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